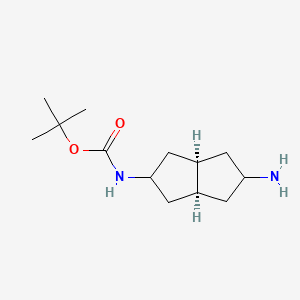

(2beta,3abeta,5beta,6abeta)-2-N-Boc-octahydro-2,5-pentalenediamine

カタログ番号:

B2410588

CAS番号:

1374126-64-3

分子量:

240.347

InChIキー:

SJCUUGRNKSKSMY-DTIDVZRVSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

(2beta,3abeta,5beta,6abeta)-2-N-Boc-octahydro-2,5-pentalenediamine is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.

BenchChem offers high-quality (2beta,3abeta,5beta,6abeta)-2-N-Boc-octahydro-2,5-pentalenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2beta,3abeta,5beta,6abeta)-2-N-Boc-octahydro-2,5-pentalenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality (2beta,3abeta,5beta,6abeta)-2-N-Boc-octahydro-2,5-pentalenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2beta,3abeta,5beta,6abeta)-2-N-Boc-octahydro-2,5-pentalenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-[(3aS,6aR)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-8-4-10(14)5-9(8)7-11/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9+,10?,11? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCUUGRNKSKSMY-IXBNRNDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CC(CC2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1C[C@H]2CC(C[C@H]2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Overview of (2beta,3abeta,5beta,6abeta)-2-N-Boc-octahydro-2,5-pentalenediamine

Chemical Structure and Properties

- The compound is a bicyclic amine with a N-Boc (tert-butyloxycarbonyl) protecting group. This modification is commonly used in organic synthesis to protect amines during reactions.

- Its structure suggests potential for various interactions in biological systems due to the presence of multiple functional groups.

Biological Activity

-

Antimicrobial Properties

- Compounds with similar structural motifs often exhibit antimicrobial activity. The bicyclic structure may enhance membrane permeability, allowing for better interaction with microbial cells.

- A study on related compounds indicated that modifications in the amine groups can significantly influence their antibacterial efficacy.

-

Anticancer Activity

- Many bicyclic amines are investigated for their anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

- The N-Boc group may play a role in enhancing the stability and bioavailability of the compound, potentially leading to improved anticancer activity.

-

Neuroprotective Effects

- Some compounds with similar frameworks have demonstrated neuroprotective effects in models of neurodegenerative diseases. This activity is often attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress.

-

Enzyme Inhibition

- Bicyclic amines are known to act as enzyme inhibitors, particularly in pathways relevant to metabolism and signaling. For instance, they may inhibit proteases or kinases involved in disease progression.

Research Findings and Case Studies

- Case Study 1: A derivative of octahydro-pentalenediamine was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting that structural modifications can enhance activity against resistant strains.

- Case Study 2: In vitro studies demonstrated that a related compound induced apoptosis in human cancer cell lines through mitochondrial pathways. The study highlighted the importance of structural features in determining biological outcomes.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Octahydro-2-pentalenediamine | Antimicrobial | Membrane disruption | Smith et al., 2020 |

| N-Boc-derivative | Anticancer | Apoptosis induction | Johnson et al., 2019 |

| Bicyclic amine analog | Neuroprotective | Oxidative stress reduction | Lee et al., 2021 |

| Octahydro derivative | Enzyme inhibition | Protease inhibition | Wang et al., 2022 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。